molecular formula C18H23Cl2N3O2 B3978670 Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride

Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride

Cat. No.: B3978670
M. Wt: 384.3 g/mol
InChI Key: FEPYCESRYNMBEQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride is a complex organic compound with a quinoline core structure

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2.ClH/c1-4-24-18(23)15-11-20-16-12(2)9-13(19)10-14(16)17(15)22-7-5-21(3)6-8-22;/h9-11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPYCESRYNMBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCN(CC3)C)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and piperazine groups. Common reagents used in these reactions include ethyl chloroformate, methyl iodide, and piperazine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).

Chemical Reactions Analysis

Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an antimicrobial agent.

    Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for treating infections and certain types of cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride can be compared with other quinoline derivatives, such as chloroquine and hydroxychloroquine These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-8-methyl-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate;hydrochloride

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